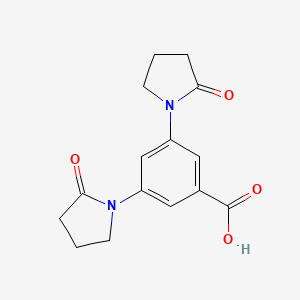

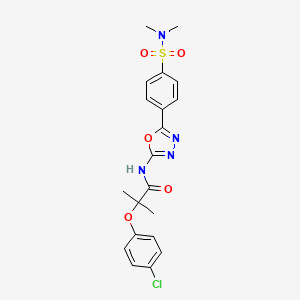

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is likely a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline derivatives have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The presence of a benzenesulfonyl group, methyl groups, and a 4-methylpiperidin-1-yl group could potentially influence its properties and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives can be synthesized through various methods . For instance, one method involves a one-pot three-component fusion of a certain compound, varying aniline derivatives, and aldehyde .Molecular Structure Analysis

The molecular structure of this compound would be influenced by its quinoline core and the attached groups. Quinoline is a common nitrogen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Quinoline derivatives can participate in a variety of chemical reactions .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline, focusing on six unique applications:

Anticancer Activity

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline has shown potential as an anticancer agent. The quinoline scaffold is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This compound’s unique structure allows it to bind effectively to cancer cell DNA, leading to apoptosis (programmed cell death) and inhibition of tumor growth .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. The benzenesulfonyl group enhances its ability to penetrate microbial cell walls, disrupting essential cellular processes. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Research indicates that 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6, which are involved in chronic inflammatory diseases. This property is valuable for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Agents

The compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells, thereby protecting against neuronal damage and cognitive decline .

Antiviral Activity

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline has demonstrated antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting viral RNA polymerase and protease enzymes. This makes it a potential candidate for developing antiviral drugs against diseases like influenza and COVID-19 .

Photodynamic Therapy

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline can be used in photodynamic therapy (PDT) for treating certain types of cancer and skin conditions. In PDT, the compound is activated by light, producing reactive oxygen species that can kill cancer cells or pathogens. This targeted approach minimizes damage to surrounding healthy tissues.

These applications highlight the versatility and potential of 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline in various fields of scientific research and medicine.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives are used as starting components for chiral optimization . The piperidine ring is essential for this process .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

properties

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-10-12-24(13-11-16)22-19-14-17(2)8-9-20(19)23-15-21(22)27(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHOSXQCSDXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)

amine hydrochloride](/img/structure/B2449676.png)

![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)

![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)

![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)

![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)